molecular formula C23H19FN2O2S B2396747 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 923676-09-9

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2396747
CAS No.: 923676-09-9
M. Wt: 406.48
InChI Key: KZYCORHAKVCSLF-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a 4-fluorophenyl thiourea with α-haloketones under acidic or basic conditions.

    Alkylation: The thiazole derivative can then be alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acylation: The final step involves the acylation of the alkylated thiazole with 2-(naphthalen-2-yloxy)acetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.

    Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group, such as fluoxetine or fluticasone.

    Naphthalen-2-yloxy Compounds: Compounds with the naphthalen-2-yloxy moiety, such as naphthoxyacetic acid.

Uniqueness

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is unique due to its combination of structural features, which may confer distinct biological or chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c24-19-8-5-17(6-9-19)23-26-20(15-29-23)11-12-25-22(27)14-28-21-10-7-16-3-1-2-4-18(16)13-21/h1-10,13,15H,11-12,14H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYCORHAKVCSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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